DL-3-Phenylalanine-d1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-amino-2-deuterio-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D |
InChI Key |
COLNVLDHVKWLRT-BNEYPBHNSA-N |
Isomeric SMILES |
[2H]C(CC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Synthesis and Derivatization of Dl 3 Phenylalanine D1
Chemical Synthesis Approaches for Deuterated Phenylalanine
The chemical synthesis of deuterated phenylalanine, including DL-3-Phenylalanine-d1, involves a variety of sophisticated methods to achieve specific and controlled incorporation of deuterium (B1214612).
Methods for Deuterium Incorporation at Specific Positions (e.g., α, β, or ring)
The precise placement of deuterium atoms within the phenylalanine molecule is crucial for its application in detailed biochemical and structural studies. Different synthetic strategies allow for deuteration at the α-carbon, β-carbon, or on the aromatic ring.
For instance, deuteration at the α-position of amino acids can be achieved through methods like acid-catalyzed exchange reactions. mdpi.com One such method involves the use of [D1]acetic acid in the presence of an aldehyde catalyst, resulting in high deuterium incorporation. mdpi.com Stereoselective α-deuteration has also been demonstrated using biocatalysts or chiral auxiliaries. acs.orgnih.govnih.gov
Deuteration at the β-position often involves more complex synthetic routes. One approach utilizes a Pd/C catalyst in a D2O/H2 system, which can selectively deuterate the β-position of phenylalanine derivatives without significant racemization at lower temperatures. mdpi.comresearchgate.net At higher temperatures, deuteration at the α-position can also occur, though this may lead to racemization. mdpi.comresearchgate.net Another strategy involves the alkylation of a chiral glycine (B1666218) equivalent with a deuterated benzyl (B1604629) electrophile, allowing for stereoselective incorporation of deuterium at the β-carbon. doi.org
Ring deuteration can be accomplished through catalytic exchange methods. nih.govnih.gov For example, using potassium tetrachloroplatinate (K2PtCl4) as a homogeneous catalyst allows for the exchange of aromatic hydrogens with deuterium from D2O. akjournals.com This method has been shown to be effective for phenylalanine, with the rate of exchange influenced by substituents on the aromatic ring. akjournals.com
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium exchange (HDX) is a powerful technique for introducing deuterium into organic molecules, including amino acids. These reactions typically employ a metal catalyst and a deuterium source, such as deuterium oxide (D2O).
Palladium on carbon (Pd/C) has been effectively used to catalyze the deuteration of phenylalanine derivatives. mdpi.comresearchgate.net The reaction conditions, such as temperature, can be tuned to control the position of deuteration. For example, selective deuteration at the β-position of phenylalanine derivatives can be achieved at 110 °C, while higher temperatures (e.g., 160 °C) can lead to additional deuteration at the α-position. mdpi.comresearchgate.net
Homogeneous catalysts like potassium tetrachloroplatinate(II) have also proven useful for the deuteration of the aromatic ring of phenylalanine. akjournals.com This reaction proceeds via an electrophilic substitution mechanism, involving the formation of π-complexes between the platinum catalyst and the aromatic ring. akjournals.com The efficiency of this exchange can be influenced by the reaction temperature and the presence of activating or deactivating groups on the phenyl ring. akjournals.com
A binary catalysis system using benzaldehyde (B42025) and cesium carbonate in D2O has been developed for efficient hydrogen/deuterium exchange at the α-position of amino acids in a polar aprotic solvent like DMSO. researchgate.netresearchgate.net
Stereoselective Deuteration Strategies
The stereospecific placement of deuterium is often critical for its use in studying enzyme mechanisms and protein structure. Several strategies have been developed to achieve stereoselective deuteration of phenylalanine.
One notable method involves the use of chiral auxiliaries. For example, a chiral glycine equivalent, such as 15N-labeled 8-phenylmenthylhippurate, can be alkylated with a chiral electrophile like (S)-(+)-benzyl-α-d-mesylate to produce stereoselectively β-deuterated phenylalanine. doi.org The stereochemical outcome at both the α and β carbons is influenced by the chirality of the starting materials and the nature of the electrophile. doi.org
Biocatalytic methods also offer excellent stereoselectivity. Enzymes such as phenylalanine ammonia-lyase (PAL) can be used to catalyze the addition of ammonia (B1221849) to a deuterated cinnamic acid derivative, leading to the formation of stereospecifically labeled L-phenylalanine. d-nb.info More recently, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, like SxtA AONS and LolT, have been repurposed to catalyze the stereoselective α-deuteration of a wide range of amino acids and their esters. nih.govnih.gov
Racemic Mixture Synthesis vs. Stereospecific Synthesis of Deuterated Phenylalanine Enantiomers
The synthesis of deuterated phenylalanine can result in either a racemic mixture (a 1:1 mixture of D- and L-enantiomers) or a single, stereospecifically pure enantiomer.
Racemic Mixture Synthesis: Many chemical synthesis routes for deuterated phenylalanine naturally produce a racemic mixture. For example, the reduction amination of phenylpyruvic acid over a Pd/C catalyst yields DL-phenylalanine. researchgate.net Similarly, many of the early chemical methods for introducing deuterium often resulted in racemic products that required subsequent resolution to separate the enantiomers. d-nb.info The synthesis of this compound, as the name implies, results in a racemic mixture. medchemexpress.com
Stereospecific Synthesis: Achieving a single enantiomer of deuterated phenylalanine requires stereospecific synthetic methods. As discussed in the previous section, the use of chiral auxiliaries, stereocontrolling protecting groups, and enzymatic catalysis are key strategies for producing enantiomerically pure deuterated phenylalanine. doi.orgsemanticscholar.orgd-nb.info For example, the enzymatic deacylation of an acetylated and deuterated phenylalanine derivative can yield the L-enantiomer specifically. cdnsciencepub.comcdnsciencepub.com Biocatalytic reductive amination is another powerful tool for producing enantiomerically pure isotopically labeled amino acids. rsc.orgresearchgate.netchemrxiv.org
The choice between synthesizing a racemic mixture or a specific enantiomer depends on the intended application. For many biological studies, particularly those investigating protein structure and function, the specific L-enantiomer is required.
Biocatalytic and Biotechnological Production of Deuterated Phenylalanine
In addition to chemical synthesis, biological systems offer powerful and often more sustainable routes for the production of deuterated amino acids.
Microbial Biosynthesis Utilizing Deuterated Precursors
Microorganisms can be harnessed to produce deuterated phenylalanine by providing them with deuterated precursors in their growth medium. This approach leverages the natural metabolic pathways of the microbes to incorporate deuterium into the final amino acid product.
One method involves growing bacteria in a medium containing deuterium oxide (D2O) and a deuterated carbon source. For example, the facultative methylotrophic bacterium Brevibacterium methylicum can produce L-phenylalanine with varying levels of deuterium enrichment when grown on a medium containing D2O and [U-2H]methanol. nih.govmedicalbiophysics.bg The level of deuterium incorporation in the resulting phenylalanine can be controlled by adjusting the concentration of D2O in the growth medium, with enrichment levels ranging from 17% to 75%. nih.govmedicalbiophysics.bg
Another strategy for producing deuterated proteins with protonated aromatic rings of phenylalanine, tyrosine, and tryptophan involves supplementing a D2O-based growth medium with shikimic acid, a precursor in the aromatic amino acid biosynthesis pathway. nih.gov This approach allows for the specific introduction of protons into the aromatic side chains while the rest of the protein remains deuterated. nih.gov
These biocatalytic and biotechnological methods provide valuable alternatives to chemical synthesis, often offering high stereoselectivity and the ability to produce complex labeling patterns.
Table of Research Findings on Deuterated Phenylalanine Synthesis
| Method | Deuteration Position | Key Reagents/Catalysts | Stereoselectivity | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | α-position | [D1]acetic acid, aldehyde | Racemic | mdpi.com |
| Catalytic Hydrogen-Deuterium Exchange | β-position | Pd/C, D2O, H2 | High (at 110°C) | mdpi.comresearchgate.net |
| Homogeneous Catalytic Exchange | Aromatic ring | K2PtCl4, D2O | Not specified | akjournals.com |
| Alkylation of Chiral Glycine Equivalent | β-position | 15N-labeled 8-phenylmenthylhippurate, (S)-(+)-benzyl-α-d-mesylate | High | doi.org |
| N-Phthaloyl Protecting Group Manipulation | α-position | N-phthaloyl group | High (inversion of stereochemistry) | semanticscholar.org |
| Biocatalytic Reductive Amination | α-position | Amino acid dehydrogenase, hydrogenase, D2O | High (L-enantiomer) | rsc.orgresearchgate.net |
| Microbial Biosynthesis | Multiple positions | Brevibacterium methylicum, D2O, [U-2H]methanol | High (L-enantiomer) | nih.govmedicalbiophysics.bg |
Enzymatic Approaches for Deuterium Labeling
Enzymatic methods offer high specificity for introducing deuterium into the phenylalanine molecule. Biocatalysts can facilitate deuterium exchange reactions with high stereoselectivity, which is often difficult to achieve through purely chemical means.
One prominent enzyme used for this purpose is Phenylalanine Ammonia Lyase (PAL). PAL catalyzes the reversible elimination of ammonia from L-phenylalanine to form (E)-cinnamic acid. d-nb.info By conducting the reverse reaction, the addition of ammonia to cinnamic acid, in a buffer prepared with deuterium oxide (D₂O), a deuterium atom can be stereospecifically incorporated at the C-3 position. d-nb.infonih.gov This method has been successfully used to synthesize isotopomers of L-phenylalanine labeled with deuterium or tritium (B154650) at the 3S position of the side chain. nih.gov
Another enzymatic strategy involves the use of L-amino acid oxidases (L-aaos). These flavoenzymes catalyze the oxidative deamination of L-amino acids. core.ac.uk While primarily used for resolution, the reaction mechanism can be exploited for labeling. More complex multi-enzyme systems or whole-cell biocatalysts, such as the methylotrophic mutant Brevibacterium methylicum, can produce highly deuterated phenylalanine from deuterated starting materials like [U-²H]methanol and ²H₂O. tandfonline.com
A chemo-enzymatic route involves the deacylation of a chemically synthesized deuterated precursor. For instance, L-phenyl-d₅-alanine-2,3,3-d₃ has been synthesized via the enzymatic deacylation of acetylphenyl-d₅-alanine-2,3,3-d₃ using renal acylase. cdnsciencepub.comcdnsciencepub.com This approach combines chemical synthesis for initial deuteration with an enzymatic step for final chiral purification. cdnsciencepub.com
| Enzyme/System | Method | Labeling Position | Reference |
| Phenylalanine Ammonia Lyase (PAL) | Ammonia addition to cinnamic acid in D₂O buffer | 3S-position | d-nb.infonih.gov |
| Renal Acylase | Deacylation of deuterated N-acetyl precursor | Phenyl ring, C-2, C-3 | cdnsciencepub.comcdnsciencepub.com |
| Brevibacterium methylicum | Biosynthesis from deuterated medium | Multiple positions | tandfonline.com |
Racemic Resolution of DL-Phenylalanine-d1 using Biocatalysts
Following the synthesis of a racemic mixture of DL-Phenylalanine-d1, enzymatic resolution is a highly effective method for separating the D- and L-enantiomers. This stereoselectivity is crucial as biological systems typically utilize only one enantiomeric form.
L-amino acid oxidase (L-aao) from the fungus Aspergillus fumigatus has demonstrated its capability in resolving racemic amino acids. core.ac.uknih.gov This enzyme specifically catalyzes the oxidative deamination of the L-enantiomer, leaving the D-enantiomer untouched. In a study using L-aao from Aspergillus fumigatus, DL-phenylalanine was resolved with an efficiency of 80.2%, yielding optically pure D-phenylalanine. nih.govresearchgate.net The L-phenylalanine is converted into its corresponding α-keto acid (phenylpyruvic acid), which can be easily separated from the unreacted D-phenylalanine. core.ac.uk
Another biocatalyst, Phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis, is also employed for the asymmetric resolution of DL-phenylalanine. nih.gov The enzyme stereoselectively converts L-phenylalanine into trans-cinnamic acid and ammonia, allowing for the isolation of high-purity D-phenylalanine. nih.gov This process has been optimized in packed-bed reactors, achieving a 99% conversion of the L-enantiomer. nih.gov
Enzymatic hydrolysis of amino acid esters offers another route. Pancreatic enzymes can asymmetrically hydrolyze the isopropyl ester of DL-phenylalanine. The enzyme selectively acts on the L-ester, producing free L-phenylalanine, while the D-phenylalanine isopropyl ester remains unhydrolyzed and can be separated based on its solubility in organic solvents like ether. semanticscholar.org
| Biocatalyst | Method | Result | Reference |
| Aspergillus fumigatus L-amino acid oxidase | Selective oxidation of L-phenylalanine | 80.2% resolution, yielding D-phenylalanine | nih.govresearchgate.net |
| Rhodotorula glutinis Phenylalanine ammonia-lyase (RgPAL) | Selective deamination of L-phenylalanine | >99% ee for D-phenylalanine | nih.gov |
| Pancreas Powder Extract | Asymmetric hydrolysis of DL-phenylalanine isopropyl ester | Separation of L-phenylalanine from D-phenylalanine ester | semanticscholar.org |
Preparation of this compound Derivatives for Specific Research Applications
Esterification and Other Chemical Modifications
The conversion of deuterated phenylalanine into its ester derivatives is a common and important modification for various research applications, including peptide synthesis and analytical chemistry. Esterification increases the volatility of the amino acid for techniques like mass spectrometry and can serve as a protective group during subsequent chemical reactions. tandfonline.com
A standard method for esterification is the reaction of the amino acid with an alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acid catalyst, such as anhydrous hydrochloric acid. semanticscholar.org For instance, the isopropyl ester of DL-phenylalanine is prepared by refluxing the amino acid in a solution of isopropyl alcohol containing 10% anhydrous HCl. semanticscholar.org
Milder conditions can be achieved using reagents like diazomethane (B1218177) for methylation, which is particularly useful to prevent any potential isotopic exchange. tandfonline.com This method was employed in the analysis of biosynthetically produced ²H-labeled phenylalanine, where N-Dansyl-amino acids were esterified with diazomethane before mass spectrometry analysis. tandfonline.com More recent methods have explored the use of catalysts like 2-hydroxynicotinaldehyde (B1277654) for hydrogen isotope exchange directly on α-amino esters in D₂O, demonstrating that esterification can precede or be part of the deuteration strategy itself. acs.org
These esterified and deuterated building blocks are valuable for further synthetic elaborations. For example, a deuterated L-Ala-OMe was synthesized and then saponified with LiOH to yield the deuterated acid, maintaining 97% of the deuterium label, showcasing a pathway to create building blocks for peptide synthesis. nih.gov
| Modification | Reagents | Purpose | Reference |
| Isopropyl Esterification | Isopropyl alcohol, Anhydrous HCl | Preparation for enzymatic resolution | semanticscholar.org |
| Methyl Esterification | Diazomethane | Increase volatility for mass spectrometry | tandfonline.com |
| Saponification | Lithium Hydroxide (LiOH) | Conversion of deuterated ester back to acid | nih.gov |
Incorporation into Peptides and Proteins via Chemical Synthesis
Deuterated phenylalanine derivatives are frequently incorporated into peptides and proteins to study their structure, dynamics, and interactions. Solid-phase peptide synthesis (SPPS) is the predominant method used for this purpose.
In SPPS, an N-terminally protected deuterated phenylalanine, such as Fmoc-[ring-²H₅]-L-phenylalanine, is sequentially coupled to a growing peptide chain anchored to a solid resin support. acs.org This allows for the precise placement of the labeled amino acid within the peptide sequence. This technique was used to synthesize a 15-residue salivary peptide (SN15) with deuterated phenylalanine at specific positions to study its side-chain dynamics when adsorbed to a surface. acs.org
The preparation of [3-DL[α-²H₁]phenylalanine, 8-arginine]vasopressin provides another example of incorporating a deuterated phenylalanine into a biologically active peptide via solid-phase synthesis. arizona.eduarizona.edu Such labeled peptides are invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, where the deuterium label serves as a non-perturbative probe to investigate protein folding, dynamics, and ligand binding. Late-stage deuteration methods, which introduce deuterium into fully formed peptides, are also being explored, although direct synthesis with labeled monomers remains a primary strategy for site-specific labeling. rsc.org
Application of Dl 3 Phenylalanine D1 in Metabolic Pathway Elucidation and Flux Analysis
Tracing Phenylalanine Metabolism in Biological Systems
The core of DL-3-Phenylalanine-d1's utility lies in its application as a tracer to map the metabolic fate of phenylalanine. By introducing this labeled compound into a biological system, researchers can follow its journey and identify the various molecules it is transformed into.
Conversion to Tyrosine and Related Hydroxylation Pathways
One of the primary metabolic routes for phenylalanine is its conversion to tyrosine, a crucial step for the synthesis of neurotransmitters and hormones. metwarebio.comsmpdb.ca This conversion is catalyzed by the enzyme phenylalanine hydroxylase. researchgate.netresearchgate.net The historical significance of using deuterated phenylalanine to trace this pathway dates back to a 1940 study by Moss and Schoenheimer, which provided definitive evidence that tyrosine is produced from phenylalanine. nih.gov They administered deuterated DL-phenylalanine to rats and found that a significant portion of the tyrosine isolated from the animals' proteins contained the deuterium (B1214612) label, confirming the metabolic link. nih.gov
This fundamental application allows researchers to study the activity of phenylalanine hydroxylase and the factors that may influence it. For instance, in conditions like phenylketonuria (PKU), where this enzyme is deficient, tracing studies can quantify the reduced capacity to convert phenylalanine to tyrosine. researchgate.netnih.govresearchgate.net
Investigating Alternative Degradation Pathways in Microorganisms and Model Systems
Beyond the primary hydroxylation pathway, phenylalanine can be metabolized through various alternative routes, particularly in microorganisms. Studies using this compound can help to uncover and characterize these less common pathways. For example, research on the fungus Aspergillus niger revealed a novel degradation pathway for DL-phenylalanine that involves intermediates such as 4-hydroxymandelic acid. nih.gov In this pathway, D-amino acid oxidase and L-phenylalanine: 2-oxoglutaric acid aminotransferase initiate the breakdown of the different stereoisomers of phenylalanine. nih.gov
Similarly, studies in chloridazon-degrading bacteria have shown that L-phenylalanine can be metabolized to L-2,3-dihydroxyphenylalanine, o-tyrosine, and m-tyrosine. nih.gov These findings, facilitated by the use of labeled phenylalanine, expand our understanding of the metabolic diversity across different organisms.
Elucidation of Precursor Roles in Biosynthesis of Downstream Metabolites in in vitro and Model Organisms
Phenylalanine is a precursor to a vast array of downstream metabolites, including neurotransmitters, hormones, and plant secondary metabolites. metwarebio.comwikipedia.orgfrontiersin.org this compound is instrumental in tracing the flow of carbon from phenylalanine into these diverse biosynthetic pathways.
In humans and other animals, phenylalanine is the starting point for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. smpdb.cawikipedia.org Tracing studies can illuminate the efficiency of this conversion process and how it might be altered in various physiological or pathological states.
In plants, phenylalanine is a critical link between primary and secondary metabolism, serving as the precursor for a multitude of compounds essential for growth, defense, and reproduction. frontiersin.org These include flavonoids, lignins, and stilbenes. frontiersin.org By feeding plants labeled phenylalanine, researchers can track its incorporation into these complex molecules, providing insights into the regulation of these important biosynthetic pathways. frontiersin.org
Analysis of Carbon and Nitrogen Scrambling in Metabolic Pathways
Metabolic pathways are not always linear; atoms from one molecule can be "scrambled" and incorporated into various others. Stable isotope tracers like this compound are essential for dissecting this complexity. For example, in the context of nucleotide biosynthesis, both carbon and nitrogen atoms from various sources, including amino acids, are utilized. nih.gov
By using tracers with labels on specific atoms, researchers can follow the path of these atoms and understand how they are distributed among different metabolic products. This is particularly relevant in cancer metabolism research, where understanding the altered flow of nutrients is crucial. nih.gov While much of the focus has been on carbon-13 tracers, the principles apply to deuterium labeling as well, allowing for a more complete picture of metabolic networks.
Quantitative Assessment of Metabolic Fluxes
Beyond simply identifying metabolic pathways, it is often crucial to determine the rate at which these pathways operate—a concept known as metabolic flux. This compound is a key component of methodologies designed to measure these fluxes.
Stable Isotope Tracer Methodologies
Stable isotope tracers are the cornerstone of metabolic flux analysis. nih.gov In this approach, a known amount of the labeled compound, such as this compound, is introduced into the system. By measuring the ratio of the labeled to the unlabeled compound in various metabolites over time, researchers can calculate the rates of production, consumption, and interconversion. nih.gove-acnm.org
This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for a dynamic and quantitative understanding of metabolism in vivo. nih.govckisotopes.com For instance, the rate of whole-body protein synthesis and breakdown can be estimated by monitoring the kinetics of labeled phenylalanine. nih.govnih.gov This has important applications in nutrition research and for understanding metabolic changes in various diseases. nih.gove-acnm.org
Below is an interactive data table summarizing the key applications of this compound discussed in this article.
| Application Area | Specific Use | Key Findings/Insights | Relevant Organisms/Systems |
| Tracing Phenylalanine Metabolism | Conversion to Tyrosine | Confirmed the primary metabolic fate of phenylalanine and allows for the study of phenylalanine hydroxylase activity. researchgate.netnih.gov | Humans, Rats |
| Tracing Phenylalanine Metabolism | Alternative Degradation Pathways | Identified novel breakdown pathways in microorganisms. nih.govnih.gov | Aspergillus niger, Bacteria |
| Tracing Phenylalanine Metabolism | Precursor for Downstream Metabolites | Elucidates the biosynthetic routes to neurotransmitters, hormones, and plant secondary metabolites. metwarebio.comfrontiersin.org | Humans, Plants |
| Metabolic Flux Analysis | Stable Isotope Tracer Methodologies | Enables the quantitative measurement of metabolic rates, such as protein synthesis and breakdown. nih.govnih.gove-acnm.org | Humans, Animals |
Integration with Advanced Mass Spectrometry for Fluxomics Studies
The use of stable isotope-labeled compounds, such as deuterated phenylalanine, is fundamental to metabolic flux analysis (fluxomics), providing a dynamic view of metabolic pathways. physoc.orgresearchgate.net The integration of these tracers with advanced mass spectrometry (MS) techniques has become an indispensable tool for researchers to track the metabolic fate of amino acids and quantify the flow of metabolites through various biochemical networks. researchgate.netpubcompare.ai While specific research focusing solely on this compound is not extensively documented, the principles of its application in fluxomics are well-established through studies involving other deuterated and stable isotope-labeled phenylalanine analogues, such as L-Phenylalanine-d5 and L-Phenylalanine-d8. pubcompare.ailumiprobe.comisotope.com
The core principle of this methodology involves introducing the deuterated phenylalanine into a biological system, such as cell cultures or in vivo models. researchgate.net As the labeled phenylalanine is metabolized, the deuterium atom serves as a tracer, allowing for the differentiation of the administered compound and its metabolic products from their naturally abundant, non-labeled counterparts. nih.gov Advanced mass spectrometry techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are then employed to detect and quantify the isotopically labeled metabolites. nih.govmdpi.com This enables the precise measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov
One of the primary applications of this approach is in the elucidation of the phenylalanine-tyrosine metabolic pathway. nih.govnih.gov By administering a deuterated phenylalanine tracer, researchers can monitor its conversion to deuterated tyrosine, providing a direct measure of phenylalanine hydroxylase activity. nih.govnih.gov This has been particularly valuable in studying inborn errors of metabolism, such as phenylketonuria (PKU), where the hydroxylation of phenylalanine is impaired. nih.govpnas.org
The table below summarizes findings from a study where [ring 2H5]phenylalanine was administered to children to assess phenylalanine hydroxylase activity. The ratio of labeled phenylalanine to labeled tyrosine in the plasma was used to differentiate between individuals with PKU, hyperphenylalaninemia, and normal enzyme activity. nih.gov
| Patient Group | Number of Subjects | Log Ratio of [2H5]Phenylalanine:[2H4]Tyrosine in Plasma | Inferred Phenylalanine Hydroxylase Activity |
| Phenylketonuria (PKU) | 5 | Infinity (no [2H4]tyrosine detected) | Absent |
| Hyperphenylalaninemia | 5 | > 2.00 | Significantly Reduced |
| Normal (Carriers for PKU) | 3 | > 1.00 (1.33, 1.73, 1.77) | Reduced |
| Normal (Non-carriers) | 2 | < 1.00 (after initial hour) | Normal |
| This table is based on data from a study on the in vivo assay of phenylalanine hydroxylase activity. nih.gov |
Furthermore, fluxomics studies using deuterated phenylalanine are not limited to single-pathway analysis. The integration with high-resolution mass spectrometry allows for untargeted profiling of tracer-derived metabolites, revealing the distribution of the labeled carbon skeleton across a broader metabolic network. acs.org This approach has been used to investigate the influence of various factors on phenylalanine metabolism and its downstream products. nih.gov
Another innovative application involves the production of intrinsically labeled food products. By infusing lactating cows with L-[ring-d5]phenylalanine, researchers have produced milk and meat containing proteins with labeled phenylalanine. nih.gov These labeled food products serve as a powerful tool to study the digestion, absorption, and metabolic fate of dietary protein-derived amino acids in humans, with the appearance of [d5]phenylalanine in plasma being monitored over time. nih.gov
The table below illustrates the peak plasma appearance of [d5]phenylalanine after consumption of different protein sources. nih.gov
| Protein Source Consumed | Time to Peak Plasma [d5]Phenylalanine Appearance |
| Whey Protein Alone | 30 minutes |
| Meat Hydrolysate | 30 minutes |
| Meat (Minced Beef) | 1 hour |
| Whey Protein with Food Matrix | 2 hours |
| This table is based on data from a study on dietary protein-derived amino acid availability. nih.gov |
These examples underscore the power of integrating deuterated phenylalanine tracers with advanced mass spectrometry for fluxomics studies. This combination provides detailed insights into the dynamics of amino acid metabolism, enabling a deeper understanding of both normal physiological processes and the pathophysiology of metabolic diseases.
Utilization of Dl 3 Phenylalanine D1 in Protein Turnover and Proteostasis Research
Measurement of Protein Synthesis Rates in in vitro Models
Quantifying the rate at which new proteins are synthesized is crucial for understanding how cells respond to stimuli, adapt to stress, or progress through the cell cycle. In vitro models, such as cultured cells, provide controlled environments to study these processes. The use of labeled phenylalanine, including deuterated forms like DL-3-Phenylalanine-d1, is a cornerstone of several methods used to measure protein synthesis rates.
Application of Labeled Phenylalanine in Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC)
Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a powerful technique for measuring rates of protein synthesis on a proteome-wide scale. biorxiv.orgwikipedia.org Unlike traditional SILAC, which aims for complete labeling of the proteome to compare protein abundance between different steady-states, pSILAC involves introducing a labeled amino acid for a short period—a "pulse"—to specifically tag and quantify newly synthesized proteins. wikipedia.org
In a typical pSILAC experiment designed to compare protein synthesis under two different conditions (e.g., control vs. treated), this compound could be used as a "medium-heavy" label. The general workflow is as follows:
Two cell populations are initially grown in standard "light" medium.
One population is switched to a medium containing a "heavy" isotope of an amino acid (e.g., ¹³C₆-Phenylalanine), while the other is switched to a medium with a "medium-heavy" label like this compound. This switch marks the beginning of the pulse.
After a defined period, the cells are harvested, lysed, and the protein samples are combined.
The combined sample is analyzed by mass spectrometry. The instrument can distinguish between peptides containing the light, medium-heavy (d1), and heavy (¹³C₆) forms of phenylalanine based on their mass difference.
By comparing the intensity of the d1-labeled peptides to the heavy-labeled peptides, researchers can determine the relative synthesis rate of individual proteins under the different experimental conditions. biorxiv.org This method is particularly useful for identifying proteins whose translation is rapidly regulated in response to stimuli. researchgate.net
Table 1: Conceptual Workflow for a pSILAC Experiment Using Labeled Phenylalanine
| Step | Condition A (Control) | Condition B (Treated) | Rationale |
| 1. Initial Culture | Cells grown in standard "light" medium (unlabeled Phe). | Cells grown in standard "light" medium (unlabeled Phe). | Establish baseline proteome. |
| 2. Pulse Labeling | Switch to medium containing "medium-heavy" this compound. | Switch to medium containing "heavy" ¹³C₆-Phenylalanine. | Label newly synthesized proteins for a defined time. |
| 3. Harvest & Combine | Lyse cells. | Lyse cells. Combine lysates in a 1:1 ratio. | Prepare sample for analysis while minimizing handling variance. |
| 4. Analysis | Mass spectrometry identifies peptide triplets (light, medium-heavy, heavy). | The ratio of medium-heavy to heavy signal indicates the relative synthesis rate. | Quantify differences in de novo protein synthesis. |
Assessment of Fractional Synthesis Rates
The fractional synthesis rate (FSR) is a direct measure of the rate at which a specific protein population is renewed over a given time, typically expressed as a percentage per hour or day. mdpi.com The method is based on the precursor-product principle. A stable isotope tracer, such as this compound, is introduced into the cell culture medium (the precursor pool). The rate of its incorporation into newly synthesized proteins (the product) is then measured over time. researchgate.net
To calculate FSR, two key measurements are required: the isotopic enrichment of the tracer in the precursor pool (intracellular free amino acids) and the isotopic enrichment in the product (protein-bound amino acids). mdpi.comnih.gov
The formula is generally expressed as: FSR (%/hr) = [E_product / E_precursor] x (1/t) x 100
Where:
E_product is the change in isotopic enrichment of this compound in the protein pool between two time points.
E_precursor is the average isotopic enrichment of the tracer in the intracellular free amino acid pool during the labeling period.
t is the duration of the labeling period in hours.
Studies using various labeled forms of phenylalanine have successfully established FSR for different proteins in cell models like HepG2 human liver cells. For instance, baseline hepatic protein FSR was calculated to be approximately 0.99% per hour using L-[ring-¹³C₆]phenylalanine. nih.gov Upon induction of cellular stress, this rate was observed to decrease significantly, demonstrating the method's sensitivity in detecting changes in protein metabolism. nih.gov While different amino acid tracers can yield slightly different absolute FSR values, they consistently reflect the qualitative response to anabolic or catabolic stimuli. physiology.org
Table 2: Representative Data for Fractional Synthesis Rate (FSR) Measurement in an in vitro Model
| Experimental Condition | Tracer Used | Precursor Enrichment (MPE) | Protein-Bound Enrichment (MPE after 4 hrs) | Calculated FSR (%/hr) |
| Control | This compound | 50.0 | 2.0 | 1.0 |
| Growth Factor Stimulated | This compound | 50.0 | 2.8 | 1.4 |
| Metabolic Stress | This compound | 50.0 | 1.3 | 0.65 |
*MPE: Mole Percent Excess. Data are hypothetical but based on typical experimental outcomes.
Analysis of Protein Degradation Dynamics
Protein degradation is the other side of the protein turnover coin, equally important for maintaining cellular health by removing old or damaged proteins. Measuring degradation rates can be more complex than measuring synthesis, but stable isotopes like this compound provide a robust method for this analysis through pulse-chase experiments.
Monitoring Deuterium (B1214612) Loss from Proteins over Time
A pulse-chase experiment allows researchers to track the fate of a specific cohort of proteins over time. Using this compound, the experiment would proceed as follows:
Pulse: Cells are cultured for a period in a medium containing this compound, allowing it to be incorporated into all newly synthesized proteins.
Chase: The "pulse" medium is removed and replaced with a "chase" medium containing only unlabeled phenylalanine. From this point on, any new protein synthesis will incorporate the unlabeled amino acid.
Monitoring: Cell samples are collected at various time points during the chase period. The abundance of the deuterium-labeled peptides from the initial pulse is quantified using mass spectrometry.
The rate at which the signal from the d1-labeled peptides decreases over time directly reflects the degradation rate of that specific protein. nih.govoup.com This approach is powerful because it allows for the simultaneous measurement of the degradation rates of thousands of proteins across the entire proteome. nih.gov This method is analogous to techniques that use heavy water (D₂O) to label the proteome, but using a deuterated amino acid specifically tracks the fate of the protein backbone, avoiding potential confounding effects from the rapid exchange of some hydrogen atoms. oup.comnih.gov
Table 3: Hypothetical Data from a Pulse-Chase Experiment to Determine Protein Degradation
| Protein | Chase Time (hours) | Remaining Labeled Protein (%) | Calculated Half-Life (hours) |
| Protein A (Housekeeping) | 0 | 100 | 75 |
| 24 | 82 | ||
| 48 | 67 | ||
| 72 | 55 | ||
| Protein B (Regulatory) | 0 | 100 | 8 |
| 4 | 70 | ||
| 8 | 50 | ||
| 12 | 35 |
Investigations into Proteostasis Mechanisms
Proteostasis, or protein homeostasis, involves the integrated regulation of protein synthesis, folding, trafficking, and degradation to maintain the health of the proteome. Stable isotope labeling with compounds like this compound is instrumental in studying the dynamic processes that govern proteostasis, particularly the transient and stable interactions between proteins.
Dynamics of Protein-Protein Interactions in Model Systems
Protein-protein interactions (PPIs) are at the heart of most cellular processes. SILAC-based quantitative proteomics is a premier method for identifying true interaction partners and distinguishing them from non-specific background contaminants. cuni.czresearchgate.net Furthermore, it can quantify how these interactions change in response to cellular perturbations. nih.gov
By metabolically labeling cells with this compound, researchers can create a proteome that is distinguishable by mass from an unlabeled or heavy-labeled proteome. This can be applied to affinity purification-mass spectrometry (AP-MS) experiments to study dynamic changes in a protein complex. For example, to study how a drug affects the interactome of a target protein (the "bait"), one could perform the following:
Grow control cells (e.g., vehicle-treated) in "light" medium.
Grow experimental cells (drug-treated) in "medium" medium containing this compound.
Mix the cell lysates, perform immunoprecipitation against the bait protein, and analyze the co-purified proteins by mass spectrometry. nih.govnih.gov
If a partner protein shows a 1:1 light:medium ratio, its interaction with the bait is unchanged. If the ratio is skewed, it indicates that the drug has either strengthened or weakened the interaction. This approach allows for the precise quantification of dynamic changes in protein complexes, providing critical insights into signaling pathways and proteostasis networks. nih.govumn.edu
Table 4: Interpreting SILAC Ratios in a Protein-Protein Interaction Study
| Bait Protein | Interacting Protein | Light:Medium (Control:Treated) Ratio | Interpretation |
| Kinase X | Substrate Y | 1:0.2 | Interaction is strongly reduced upon treatment. |
| Kinase X | Scaffolding Protein Z | 1:1 | Interaction is stable and unaffected by treatment. |
| Kinase X | Inhibitor Protein W | 1:5 | Interaction is strongly induced by treatment. |
Impact of Post-Translational Modifications on Protein Stability in Experimental Models
The stability and turnover of proteins are not solely determined by their amino acid sequence but are dynamically regulated by post-translational modifications (PTMs). sciengine.comfrontiersin.org PTMs are covalent alterations to proteins after their synthesis, which can profoundly influence their structure, function, localization, and, critically, their stability and degradation rates. frontiersin.orgwikipedia.org Understanding the interplay between PTMs and protein stability is fundamental to proteostasis research. Methodologies using stable isotope-labeled amino acids, such as this compound, are pivotal in dissecting these complex relationships. ebi.ac.ukresearchgate.net
By introducing a "heavy" labeled amino acid like this compound into cell culture, a technique broadly known as stable isotope labeling by amino acids in cell culture (SILAC), researchers can differentiate between pre-existing ("light") proteins and newly synthesized ("heavy") proteins. creative-proteomics.comusherbrooke.caijs.si This allows for the precise measurement of protein turnover rates on a proteome-wide scale using mass spectrometry. usherbrooke.caliverpool.ac.uk This approach can be extended to specifically measure the turnover of proteins bearing particular PTMs, offering a direct comparison between the stability of the modified and unmodified forms of a protein. ebi.ac.ukresearchgate.net
Recent advancements have enabled site-resolved protein turnover (SPOT) profiling, which measures the turnover of thousands of individual peptidoforms, including those with phosphorylation, acetylation, and ubiquitination. ebi.ac.ukresearchgate.net These studies reveal that the impact of a PTM on protein stability is highly specific to the protein, the modification site, and the type of PTM. While some modifications, like certain ubiquitination events, are well-known signals for degradation, others can surprisingly stabilize a protein or have no significant effect on its turnover rate. sciengine.comresearchgate.net
For instance, research has shown that phosphorylation can either stabilize or destabilize a protein's structure, depending on the context. researchgate.netoup.com These modifications can alter local electrostatic interactions and hydrogen-bonding patterns, which in turn influences the protein's conformation and susceptibility to proteolysis. sciengine.com By using deuterated tracers, scientists can quantify these subtle but critical changes in stability.
The table below presents illustrative findings from experimental models where stable isotope labeling was used to assess the impact of specific PTMs on the turnover rates of various proteins.
| Protein | Modification Site | PTM Type | Observed Impact on Protein Turnover Rate | Reference Method |
|---|---|---|---|---|
| Histone H3.1 | K27 | Acetylation | Increased Turnover (Destabilization) | pSILAC-TMT |
| Cyclin-dependent kinase 1 (CDK1) | T14 | Phosphorylation | Decreased Turnover (Stabilization) | pSILAC |
| Proliferating cell nuclear antigen (PCNA) | K164 | Ubiquitination | Increased Turnover (Destabilization) | SPOT Profiling |
| Heat shock protein 70 (HSP70) | S356 | Phosphorylation | No Significant Change | pSILAC |
| Actin, cytoplasmic 1 | K50 | Acetylation | Decreased Turnover (Stabilization) | pSILAC-TMT |
These detailed research findings underscore the complex regulatory role of PTMs in maintaining proteostasis. nih.govresearchgate.net The ability to measure site-specific turnover rates using tools like this compound provides invaluable insights into how cells modulate the lifespan of individual proteins in response to various signals and stresses, thereby controlling virtually all cellular processes. frontiersin.orgwikipedia.org
Dl 3 Phenylalanine D1 in Structural Biology and Biomolecular Dynamics Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary technique for determining the three-dimensional structures and dynamics of biomolecules in solution. plos.org The incorporation of stable isotopes like deuterium (B1214612) is a cornerstone of modern NMR studies, and DL-3-Phenylalanine-d1 offers specific advantages for probing various aspects of protein behavior.
Probing Protein Structure and Conformation
The introduction of this compound into a protein provides a sensitive probe for its local environment. The deuterium nucleus has distinct NMR properties compared to hydrogen, and its presence can simplify complex proton NMR spectra. This simplification is particularly valuable for larger proteins, where severe resonance overlap can hinder analysis. acs.org By strategically placing the deuterated phenylalanine, researchers can resolve ambiguities and obtain more precise distance and dihedral angle restraints, which are crucial for accurate structure determination. plos.orgacs.org
The chemical shift of the deuterium signal is highly sensitive to its local electronic environment, providing information about the conformation of the phenylalanine side chain and its interactions with neighboring residues. ucl.ac.uk Changes in protein conformation, induced by factors such as ligand binding or alterations in environmental conditions, can be monitored by observing shifts in the deuterium resonance.
Investigating Dynamics of Aromatic Rings and Side Chains
Aromatic rings of phenylalanine residues within proteins are not static; they undergo dynamic processes such as 180° "ring flips" around the Cβ-Cγ bond axis. acs.orguni-halle.de These motions are critical for protein function and are often linked to larger-scale conformational changes. uni-halle.de Solid-state NMR studies, in particular, benefit from the use of deuterated phenylalanine to characterize these dynamics. annualreviews.orgmit.edu
By analyzing the lineshape and relaxation properties of the deuterium NMR signal over a range of temperatures, researchers can determine the rates and activation energies of these ring flips. annualreviews.org This information provides insights into the flexibility of the protein core and the energetic barriers associated with conformational transitions. For instance, studies on crystalline L-phenylalanine have shown that ring flips can be fast on the 2H NMR timescale, while in other derivatives, they are slow. annualreviews.org
| Dynamic Process | NMR Observables | Insights Gained |
| Aromatic Ring Flips | Lineshape analysis, Relaxation rates | Flexibility of protein core, Energetic barriers of conformational changes |
| Side Chain Rotations | Chemical shift changes, Relaxation dispersion | Local protein dynamics, Mechanisms of ligand binding |
Characterization of Ligand-Binding and Protein-Interaction Interfaces
Phenylalanine residues are frequently found at the interfaces of protein-ligand and protein-protein interactions. The strategic incorporation of this compound at these sites allows for detailed characterization of binding events. NMR techniques such as chemical shift perturbation and saturation transfer difference (STD) NMR can be used to identify the binding interface and determine the affinity of the interaction. nih.govacs.org
Upon ligand binding, the chemical environment of the deuterated phenylalanine residue changes, leading to a measurable shift in its NMR signal. nih.gov By titrating the protein with a ligand and monitoring these changes, a binding curve can be generated to calculate the dissociation constant (Kd). Furthermore, STD NMR experiments can identify which parts of a ligand are in close proximity to the protein, providing a "footprint" of the binding epitope. acs.org
Development of Selective Labeling Strategies for Complex Macromolecules
For large and complex macromolecules, uniform isotopic labeling can lead to overwhelmingly complicated NMR spectra. acs.org Selective labeling, where only specific amino acid types or even specific atoms within an amino acid are isotopically labeled, is a powerful strategy to overcome this challenge. sigmaaldrich.comethz.ch this compound is a key component in such strategies.
By providing a deuterated background, the signals from other non-deuterated amino acids become more prominent and easier to analyze. nih.gov Conversely, selectively incorporating this compound allows researchers to focus on the behavior of specific phenylalanine residues within a large protein or protein complex. This approach is instrumental in studying the structure and function of complex systems like membrane proteins and large molecular machines. ethz.ch
Mass Spectrometry (MS) for Conformational and Structural Insights
Mass spectrometry is another powerful analytical technique that, when coupled with methods like hydrogen-deuterium exchange (HDX), can provide valuable information about protein conformation and dynamics.
Conformational Analysis of Peptides and Proteins
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique used to probe the solvent accessibility of backbone amide protons in a protein. nih.gov The rate of exchange of these protons with deuterium from the solvent is dependent on their involvement in hydrogen bonding and their burial within the protein structure. By analyzing the mass increase of peptic fragments of the protein over time, regions of different conformational flexibility can be identified.
While this compound itself is not directly monitored in standard HDX-MS experiments (which focus on backbone amides), its presence can influence the local and global conformation of the protein. Changes in protein conformation upon binding of a ligand containing this compound, for example, can be detected by alterations in the deuterium uptake pattern of the protein. This provides an indirect but powerful way to study the structural consequences of ligand binding. nih.gov
| Technique | Information Gained | Application of this compound |
| HDX-MS | Solvent accessibility, Conformational flexibility | Indirectly probe conformational changes induced by binding of deuterated ligands |
Investigation of Enzyme Catalytic Mechanisms
The introduction of a deuterium atom at a specific, stereochemically defined position within a substrate like phenylalanine provides a unique lens through which to view the intricate actions of enzymes. This approach has been pivotal in confirming or refuting proposed catalytic mechanisms.
Enzymes are renowned for their high degree of stereospecificity, often acting on only one of a pair of enantiomers or diastereomers. Deuterated phenylalanine isomers have been essential in demonstrating and dissecting this specificity.
L-Amino Acid Oxidase (LAAO): L-amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. The reaction involves the oxidation of the amino acid to an imino acid, with the concomitant reduction of the FAD cofactor, followed by hydrolysis of the imino acid to the α-keto acid and ammonia (B1221849). Studies on LAAOs, such as the one from Pseudomonas sp. P-501, have utilized deuterated substrates to investigate the reaction mechanism. For instance, using [α-²H]-DL-methionine, a significant kinetic isotope effect was observed, indicating that the cleavage of the Cα-H bond is a key step in the rate of the reductive half-reaction of the enzyme's FAD cofactor.
D-Amino Acid Oxidase (DAAO): D-amino acid oxidase, another flavoprotein, specifically targets D-amino acids for oxidative deamination. Extensive mechanistic studies on DAAO from the yeast Trigonopsis variabilis have been conducted using D-[α-²H]phenylglycine, an analog of phenylalanine. These studies revealed that the catalytic process involves the dehydrogenation of the substrate, which is the rate-limiting step in the reductive half-reaction. The enzyme exhibits a high degree of stereoselectivity, and the use of the deuterated substrate was crucial in determining the primary deuterium isotope effect of approximately 6 for the substrate dehydrogenation step (k₂). This confirmed that the abstraction of the α-hydrogen (or deuterium) is central to the catalytic event.
Phenylalanine Ammonia-Lyase (PAL): PAL is a key enzyme in the secondary metabolism of plants, catalyzing the non-oxidative elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. The stereochemical course of this elimination has been unequivocally established using stereospecifically deuterated phenylalanines. Research using (2S, 3S)-[3-²H₁]phenylalanine and (2S, 3R)-[3-²H₁]phenylalanine demonstrated that the reaction proceeds via an anti-periplanar elimination, where the 3-pro-S hydrogen is specifically removed along with the amino group. When (2S, 3S)-[3-²H₁]phenylalanine is the substrate, the resulting cinnamic acid is unlabeled, whereas the reaction with (2S, 3R)-[3-²H₁]phenylalanine yields deuterated cinnamic acid. Studies have also examined the interaction of the non-natural (R)-phenylalanine with PAL, showing it to be a poor substrate that also undergoes an anti-periplanar elimination, primarily losing the 3-pro-R hydrogen.
Deuterated substrates are invaluable for trapping or inferring the existence of transient intermediates and for characterizing the geometry and energetics of transition states.
In the case of phenylalanine hydroxylase, which converts phenylalanine to tyrosine, the use of deuterated substrates like [4-²H]- and [3,5-²H₂]-phenylalanine has provided strong evidence for a mechanism involving a dienone intermediate. The observed isotope effects are consistent with the formation of a cationic intermediate following the addition of an activated oxygen species to the aromatic ring, which then tautomerizes to form tyrosine. The analysis suggests that this tautomerization step is significantly faster than the initial hydroxylation.
Tracing the position of deuterium from a stereospecifically labeled substrate to the product provides unambiguous information about the reaction's stereochemistry.
The classic example is the reaction catalyzed by phenylalanine ammonia-lyase (PAL). As established through the use of (3S)- and (3R)-phenylalanines labeled with deuterium, the enzyme stereospecifically removes the pro-S hydrogen from the C-3 position of L-phenylalanine. This finding was critical in defining the elimination as an anti-elimination process, where the departing hydrogen and amino group are on opposite faces of the molecule relative to the C2-C3 bond.
| Starting Substrate | Enzyme | Product | Deuterium Fate | Implied Stereochemistry |
| (2S, 3R)-[3-²H₁]Phenylalanine | Phenylalanine Ammonia-Lyase | [3-²H₁]-trans-Cinnamic Acid | Retained | anti-elimination of NH₃ and 3-pro-S H |
| (2S, 3S)-[3-²H₁]Phenylalanine | Phenylalanine Ammonia-Lyase | trans-Cinnamic Acid | Lost | anti-elimination of NH₃ and 3-pro-S H |
| (2R, 3S)-[3-²H₁]Phenylalanine |
Role of Dl 3 Phenylalanine D1 in Enzymology and Stereochemical Studies
Modification of Enzyme Stereoselectivity with Deuterated Substrates
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific stereocenter in a substrate molecule is a powerful technique in enzymology to probe the mechanisms and stereoselectivity of enzyme-catalyzed reactions. This isotopic labeling can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. This effect is particularly pronounced if the cleavage of the carbon-deuterium (C-D) bond is the rate-limiting step of the reaction. By using stereospecifically deuterated substrates like DL-3-Phenylalanine-d1, researchers can gain detailed insights into how an enzyme binds its substrate and executes its catalytic function with high stereochemical precision. The observed changes, or lack thereof, in reaction outcomes and rates provide critical evidence for proposed mechanistic pathways.
The introduction of a deuterium atom into a substrate can significantly influence the stereochemical course of an enzymatic reaction. This modification is a key tool for elucidating reaction mechanisms, particularly for distinguishing between different potential transition states or intermediates. The stereoselectivity of an enzyme is often not absolute and can be modulated by subtle changes in the substrate structure, including isotopic substitution.
Detailed research into various enzyme systems demonstrates how deuterated substrates reveal fundamental aspects of stereoselectivity. For instance, studies on phenylalanine 3-hydroxylase (Phe3H) and (S)-phenylalanine ammonia (B1221849) lyase (PAL) using deuterated phenylalanine have uncovered crucial details about their catalytic mechanisms and stereochemical control.
Phenylalanine 3-hydroxylase (Phe3H): Research on Phe3H from Streptomyces coeruleorubidus has utilized deuterium labeling to investigate its hydroxylation mechanism. core.ac.uk Unlike phenylalanine para-hydroxylases, which are known to operate via an NIH shift mechanism, the pathway for meta-hydroxylation was less clear. When the wild-type (WT) Phe3H enzyme was incubated with DL-3-deuterophenylalanine, the deuterium label at the 3-position was completely lost in the product, meta-tyrosine. core.ac.uk However, a mutant enzyme, T202A, in which threonine at position 202 was replaced with alanine, exhibited a dramatic change. With the T202A mutant, 75% of the deuterium from the substrate was retained in the product, and the reaction lost its stereospecificity. core.ac.uk These findings suggest that the mechanism may involve either a direct, enzyme-catalyzed deprotonation after electrophilic aromatic substitution or a stereospecific 1,2-hydride shift, with the T202 residue playing a critical role in controlling this step. core.ac.uk
| Enzyme | Substrate | Deuterium Retention in Product | Mechanistic Implication |
|---|---|---|---|
| Wild-Type (WT) Phe3H | DL-3-²H-Phenylalanine | 0% (Complete loss of deuterium) | Suggests a mechanism involving stereospecific loss of the deuterium label. |
| T202A Mutant | DL-3-²H-Phenylalanine | 75% | Indicates a change in mechanism or loss of stereospecific control, with the T202 residue being crucial for the standard reaction pathway. |
(S)-Phenylalanine Ammonia Lyase (PAL): Stereoselectively deuterated phenylalanine derivatives have also been instrumental in studying the catalytic mechanism of (S)-phenylalanine ammonia lyase (PAL). semanticscholar.org This plant enzyme catalyzes the elimination of ammonia from (S)-phenylalanine to produce trans-cinnamic acid. semanticscholar.org Early studies using (2S,3R)-[3-²H₁]phenylalanine and (2S,3S)-[3-²H₁]phenylalanine established that the enzyme specifically removes the 3-pro-S hydrogen from the substrate in what is formally an antiperiplanar elimination process. semanticscholar.org Further investigations revealed that when (S)-phenylalanine is the substrate and the reaction is conducted in deuterium oxide (D₂O), the initial trans-cinnamic acid product is unlabeled. However, upon further incubation with the enzyme, deuterium is incorporated at both the α- and β-positions of the product. semanticscholar.org This indicates that the catalytic process involves steps where hydrogen exchange with the solvent is possible.
| Condition | Substrate | Isotope Effect Type | Observed KIE Value | Interpretation |
|---|---|---|---|---|
| Low pH | [2-²H]D-alanine | Primary Substrate KIE | 9.1 ± 1.5 | Supports a concerted hydride transfer mechanism where C-H and N-H bond cleavages occur in the same transition state. |
| High pH | [2-²H]D-alanine | Primary Substrate KIE | 2.3 ± 0.3 | |
| pH 6.0 | D-alanine in D₂O | Solvent KIE | 3.1 ± 1.1 | |
| pH 6.0 | [2-²H]D-alanine in D₂O | "Double" KIE | Product of individual KIEs (8.4 ± 2.4 for primary KIE in D₂O) |
These examples underscore the utility of using deuterated substrates like this compound. They allow for the precise dissection of enzymatic reaction steps, revealing the roles of specific amino acid residues and confirming or refuting proposed stereochemical pathways. The modification of stereoselectivity observed upon isotopic substitution provides a window into the highly ordered and dynamic environment of an enzyme's active site. acs.org
Analytical Methodological Advancements Utilizing Dl 3 Phenylalanine D1
Development of Quantitative Mass Spectrometry Methods
The unique properties of DL-3-Phenylalanine-d1 have been instrumental in the evolution of quantitative mass spectrometry (MS), offering enhanced precision in complex biological samples.
Use as an Internal Standard in LC-MS/MS and GC-MS for Quantitative Analysis
This compound is frequently employed as an internal standard in isotope dilution mass spectrometry to achieve accurate quantification of its unlabeled counterpart, phenylalanine, in various matrices. The principle of this method relies on adding a known quantity of the deuterated standard to a sample before analysis. Since the labeled (heavy) and unlabeled (light) compounds exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer's source. This co-analysis effectively corrects for variations in sample preparation, chromatographic retention time, and matrix-induced ion suppression or enhancement.
By monitoring the specific mass-to-charge (m/z) transitions for both the analyte (phenylalanine) and the internal standard (this compound) in multiple-reaction monitoring (MRM) mode, a precise ratio of the two can be determined. This ratio is then used to calculate the exact concentration of the endogenous phenylalanine in the original sample. This approach has been validated as a candidate reference method for determining phenylalanine levels in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Similarly, deuterated amino acids are used as internal standards in gas chromatography-mass spectrometry (GC-MS) for quantitative analysis of amino acids in protein hydrolysates and other biological samples. The introduction of the internal standard prior to protein hydrolysis can lead to a method with high precision, showing a mean coefficient of variation below 5%.
Enhancement of Sensitivity and Accuracy in Metabolomics and Proteomics Workflows
In the broader fields of metabolomics and proteomics, which involve the comprehensive study of small molecules and proteins, this compound and other stable isotope-labeled compounds are indispensable for achieving high sensitivity and accuracy. The use of deuterated internal standards is crucial for overcoming challenges such as ion suppression and signal drift that are common in mass spectrometry-based metabolomics studies.
Metabolomics: In metabolomics, the goal is to quantify a wide range of metabolites in a biological sample. The complexity of these samples makes them prone to matrix effects, where other molecules interfere with the ionization of the target analyte. Using a deuterated standard like this compound helps to normalize these variations, leading to more reliable and reproducible quantification of metabolic pathways. This increased accuracy is vital for discovering new diagnostic biomarkers and understanding the biochemical fingerprints of diseases.
Proteomics: In quantitative proteomics, stable isotope labeling is a cornerstone for comparing protein abundance between different samples. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize "heavy" amino acids to metabolically label entire proteomes. While 13C and 15N are more common in SILAC to avoid chromatographic separation issues sometimes seen with deuterium (B1214612), the principle remains the same: creating a mass-distinguishable internal standard for every protein. Furthermore, methods that measure protein synthesis rates often rely on the incorporation of labeled amino acids, including deuterated phenylalanine, into newly synthesized proteins. The precise measurement of this incorporation by MS allows for the calculation of protein turnover rates, providing insights into dynamic physiological and pathological processes.
Below is a table summarizing the application of deuterated standards in MS-based analyses:
Table 1: Applications of Deuterated Standards in Mass Spectrometry| Analytical Field | Technique | Role of Deuterated Standard (e.g., this compound) | Benefit |
|---|---|---|---|
| Quantitative Analysis | LC-MS/MS, GC-MS | Internal Standard | Corrects for sample loss, matrix effects, and ionization variability, enabling precise quantification. |
| Metabolomics | LC-MS, GC-MS | Internal Standard | Improves accuracy and reproducibility of metabolite quantification in complex biological matrices. |
| Proteomics | LC-MS/MS | Tracer/Internal Standard | Enables the measurement of protein synthesis rates and relative protein quantification. |
Chromatographic Techniques for Chiral Separation and Purity Assessment
As this compound is a racemic mixture, containing both D- and L-enantiomers, chromatographic techniques capable of separating these stereoisomers are essential for its analysis and for applications requiring enantiop
Dl 3 Phenylalanine D1 in Advanced Research Models
Studies in Cell Culture Systems and Isolated Organelles
The controlled environment of in vitro systems, such as cell cultures and isolated organelles, is ideal for dissecting specific molecular pathways. The introduction of stable isotope-labeled compounds like DL-3-Phenylalanine-d1 into these systems allows for precise tracking and quantification of metabolic processes.
In cell culture, this compound is frequently used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. nih.govchempep.com Cells are grown in specialized media where a natural amino acid is replaced with its heavy isotope-labeled counterpart. By incorporating this compound, newly synthesized proteins become "heavy," allowing for their differentiation from the pre-existing "light" proteome via mass spectrometry. This enables researchers to accurately quantify changes in protein expression in response to various stimuli or in different cellular states.
Research has also extended to studying the effects of amino acid availability on cell viability and proliferation. For instance, studies on multiple myeloma cell lines have utilized phenylalanine-free media to investigate the impact of its deprivation, revealing that a lack of this crucial amino acid can inhibit cell growth, arrest the cell cycle, and induce apoptosis. nih.gov The reintroduction of labeled phenylalanine, such as this compound, can then be used to trace its uptake and metabolic fate within these stressed cells.
Beyond whole cells, investigations using isolated organelles provide a more granular view of cellular functions. Cell fractionation techniques, which involve homogenization followed by centrifugation, allow for the purification of specific organelles like mitochondria, lysosomes, or nuclei. abcam.com The purity of these fractions is critical for accurate analysis. abcam.comresearchgate.net Studies on isolated lysosomes, for example, have measured the concentrations of various amino acids within the lysosomal lumen. nih.gov Such experiments have revealed that while many amino acids have similar proportions in the cytosol and lysosomes, some, like phenylalanine, can be enriched in one compartment over the other, suggesting specific transport and storage mechanisms. nih.gov Using this compound in these isolated systems can help elucidate the dynamics of amino acid transport across organellar membranes and their role in organelle-specific metabolic activities. mdpi-res.com
Table 1: Applications of this compound in In Vitro Models
| Research Area | Model System | Specific Application | Research Goal |
|---|---|---|---|
| Quantitative Proteomics | Mammalian Cell Lines | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | To quantify differential protein expression between cell populations under various conditions. nih.govchempep.com |
| Cancer Biology | Myeloma Cell Lines | Metabolic tracing following amino acid deprivation | To understand the dependency of cancer cells on essential amino acids like phenylalanine for survival and proliferation. nih.gov |
| Organelle Function | Isolated Lysosomes | Measurement of intra-organellar amino acid concentrations | To determine the distribution and accumulation of amino acids within specific cellular compartments. nih.gov |
| Metabolic Transport | Isolated Mitochondria | Tracing amino acid uptake and metabolism | To investigate the mechanisms of amino acid transport across mitochondrial membranes and their subsequent metabolic pathways. |
| Enzymology | Yeast Expression Systems | Heterologous expression and analysis of membrane-bound enzymes | To study the kinetics and properties of specific enzymes, such as those involved in amino acid metabolism, in a controlled system. researchgate.net |
Investigations in Non-Human Organismal Models for Fundamental Biological Processes
Non-human organismal models, including yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), fruit flies (Drosophila melanogaster), and mice (Mus musculus), are indispensable for studying fundamental biological processes in the context of a complete living system. nih.gov These models offer conserved genetic pathways and the ability to perform genetic manipulations that are not feasible in humans. The use of stable isotope tracers like this compound in these organisms allows for the investigation of metabolic flux and protein dynamics in vivo.
C. elegans is a powerful model for studying development and metabolism. nih.gov By feeding these nematodes a diet containing this compound, researchers can trace the incorporation of the labeled amino acid into the entire proteome throughout the organism's lifecycle. This can reveal how protein synthesis and degradation rates change during development or in response to genetic mutations affecting, for example, body size or signaling pathways. nih.gov
In Drosophila, which shares significant genetic homology with humans, deuterated amino acids can be used to study the metabolic underpinnings of complex behaviors and diseases. nih.gov For example, tracing phenylalanine metabolism can provide insights into the synthesis of neurotransmitters like dopamine (B1211576), which is crucial for motor control and reward pathways.
Yeast remains a cornerstone of research in fundamental cellular processes. nih.gov It can be used to express and study proteins from other organisms, including humans. researchgate.net By growing yeast in a medium containing this compound, scientists can produce labeled proteins for structural and functional studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, yeast itself is a model for metabolic studies, and tracing labeled phenylalanine can help map out its conversion to other metabolites and its role in cellular signaling and stress responses.
Table 2: Use of this compound in Non-Human Organismal Models
| Model Organism | Biological Process Investigated | Example of Research Question |
|---|---|---|
| C. elegans | Developmental Biology, Metabolism | How do mutations affecting body size impact whole-organism protein turnover? nih.gov |
| Drosophila melanogaster | Neurobiology, Disease Modeling | What is the flux of phenylalanine into catecholamine neurotransmitter pathways in models of neurological disease? nih.gov |
| Saccharomyces cerevisiae | Protein Production, Metabolic Engineering | How can we efficiently produce a specific human protein labeled with heavy phenylalanine for structural analysis? researchgate.net |
| Mus musculus (Mouse) | Mammalian Physiology, Disease Pathogenesis | How does a specific genetic disorder affect phenylalanine metabolism and protein synthesis in various tissues? nih.govnih.gov |
Contributions to Systems Biology and Multi-Omics Research
Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov This holistic approach integrates data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net Metabolomics, the large-scale study of small molecules or metabolites, is particularly close to the phenotype and provides a real-time snapshot of cellular activity. nih.govphysiology.org this compound is a valuable tool in this integrative approach, particularly in linking metabolomic and proteomic datasets.
The primary application of this compound in multi-omics research is its use as a tracer in mass spectrometry (MS)-based workflows. nih.gov Mass spectrometry is a core technology for both proteomics and metabolomics, capable of identifying and quantifying thousands of molecules in a complex sample. shimadzu.comaua.gr
In proteomics , this compound is fundamental to quantitative methods. In a typical bottom-up proteomics experiment, proteins are digested into smaller peptides before MS analysis. nih.govacs.org When comparing two states (e.g., healthy vs. disease), one cell population is grown with normal "light" phenylalanine, while the other is grown with "heavy" this compound. The samples are then mixed, digested, and analyzed together. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the deuterium (B1214612) label. The ratio of the intensities of the "heavy" and "light" peptide peaks provides a highly accurate measure of the relative abundance of the parent protein. This integration of stable isotope labeling allows for the precise quantification of thousands of proteins simultaneously, providing a global view of the proteome's response to a given perturbation.
In metabolomics , this compound serves two key roles: as an internal standard and as a metabolic tracer.
Internal Standard: For accurate quantification of endogenous phenylalanine in a biological sample (like plasma or cell extract), a known amount of this compound is added. Because the labeled standard is chemically identical to the natural analyte, it behaves similarly during sample preparation and analysis, correcting for any sample loss or variation in instrument response. This allows for the precise determination of the absolute concentration of phenylalanine.
Metabolic Tracer: By introducing this compound into a biological system, researchers can trace its metabolic fate. Phenylalanine is a precursor to another amino acid, tyrosine, as well as several neurotransmitters. wikipedia.orgresearchgate.net Using MS, it is possible to track the appearance of the deuterium label in these downstream metabolites. This provides a direct measure of metabolic flux through specific pathways, such as the activity of the phenylalanine hydroxylase enzyme. nih.govnih.gov This data can be integrated with proteomic data to see if changes in metabolic flux correlate with changes in the abundance of metabolic enzymes.
By linking proteomic and metabolomic changes, researchers can build more comprehensive models of cellular function. For example, a study might reveal that a certain condition leads to both an increase in the abundance of an enzyme involved in phenylalanine metabolism (a proteomic finding) and an increased conversion of labeled phenylalanine to its products (a metabolomic finding), providing strong, multi-layered evidence for the pathway's activation.
Table 3: Integration of this compound in Multi-Omics Workflows
| Omics Field | Role of this compound | Analytical Technique | Information Gained | Integration Point |
|---|---|---|---|---|
| Proteomics | Isotopic label for relative quantification (e.g., SILAC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Changes in the abundance of thousands of proteins between different cellular states. nih.gov | Correlating changes in protein levels with changes in metabolite concentrations or metabolic flux. |
| Metabolomics | Internal standard for absolute quantification | Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS) | Precise concentration of endogenous phenylalanine in a sample. medchemexpress.com | Providing absolute quantitative data as a baseline for metabolic models. |
| Metabolomics (Flux Analysis) | Metabolic tracer | Mass Spectrometry (MS) | Rate of conversion of phenylalanine to downstream metabolites (e.g., tyrosine), indicating pathway activity. nih.govnih.gov | Linking the activity of a metabolic pathway directly to the expression levels of its constituent enzymes identified via proteomics. |
Future Directions and Emerging Research Areas for Dl 3 Phenylalanine D1
Novel Applications in Chemical Biology Research
The unique properties of DL-3-Phenylalanine-d1 open up new avenues in chemical biology, primarily leveraging its function as a tracer. The incorporation of a single deuterium (B1214612) atom provides a subtle mass shift, detectable by mass spectrometry, without significantly altering the molecule's biological activity, making it an ideal tool for quantitative studies during drug development. medchemexpress.com
Emerging research is expected to focus on using this compound to investigate the "kinetic isotope effect." The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions where this bond is broken. Studying these subtle changes can provide profound insights into enzyme mechanisms and metabolic pathways. Furthermore, as a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), deuterated phenylalanine could be instrumental in neurobiology research, helping to elucidate the dynamics of neurotransmitter synthesis and degradation in both healthy and diseased states. nih.gov
| Potential Research Application | Description | Relevant Field |
| Pharmacokinetic Profiling | Tracing the absorption, distribution, metabolism, and excretion (ADME) of phenylalanine-containing drugs or drug candidates. | Drug Development |
| Enzyme Mechanism Studies | Investigating the kinetic isotope effect to understand the rate-limiting steps of enzymes that metabolize phenylalanine. | Enzymology |
| Neurotransmitter Dynamics | Quantifying the synthesis and turnover rates of dopamine and norepinephrine derived from phenylalanine. nih.gov | Neurobiology |
| Proteomics | Serving as a metabolic label in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) workflows for quantitative proteomics. | Proteomics |
Advancements in Deuterium Labeling Technologies
The widespread use of this compound is contingent on the availability of efficient and precise labeling technologies. Current methods for deuterium labeling can sometimes lack specificity or require harsh conditions, leading to challenges in producing specific isotopologues. Future advancements are anticipated in several key areas.
The development of new catalysts, including organometallic and enzymatic catalysts, promises to provide greater control over the specific position of deuterium incorporation. This would enable the site-specific synthesis of compounds like 3-Phenylalanine-d1 with high isotopic purity. Furthermore, improving the scalability and cost-effectiveness of these labeling reactions is crucial for making deuterated compounds more accessible for large-scale metabolic studies and clinical research.
Expanding the Scope of Metabolic Tracing in Complex Biological Systems
This compound is a powerful tool for metabolic tracing, and its applications are set to expand significantly. In human studies, deuterium-labeled phenylalanine has already been used to probe in vivo metabolism, with detection achieved through high-pressure liquid chromatography and mass spectrometry. nih.gov
One of the most promising areas is in the study of muscle protein synthesis (MPS). nih.gov While various tracers like deuterium oxide (D2O) and 13C-labeled amino acids are used, this compound offers a complementary approach. nih.gov Its use can help researchers quantify the incorporation of phenylalanine into newly synthesized proteins over time, providing a direct measure of anabolic processes in response to stimuli like nutrition and exercise. Future research will likely involve using this tracer to study metabolic fluxes in complex, multi-organ systems to understand diseases such as phenylketonuria (PKU), where phenylalanine metabolism is impaired.
| Tracer Type | Methodology | Primary Measurement | Reference |
| Deuterium-Labeled Phenylalanine | Oral or intravenous administration; analysis of incorporation into tissue proteins via GC-MS or LC-MS. | Direct measurement of phenylalanine incorporation into protein. | nih.gov |
| Deuterium Oxide (D2O) | Oral administration; measures the incorporation of deuterium into protein-bound alanine. | Overall rate of new protein synthesis over longer periods. | nih.gov |
| 13C-Labeled Phenylalanine | Intravenous infusion; measures incorporation of 13C into tissue proteins. | Fractional synthetic rate (FSR) of proteins over shorter periods. | nih.gov |
Development of New Enzymatic and Stereoselective Synthetic Pathways
The production of enantiomerically pure amino acids is critical, as biological systems are highly stereospecific. This compound is a racemic mixture, meaning it contains both the D- and L-enantiomers. nih.gov However, for many biological applications, only one enantiomer (typically L-phenylalanine) is desired. nih.gov Emerging research is heavily focused on enzymatic and stereoselective methods to synthesize specific, optically pure isotopologues of phenylalanine.
A key enzyme in this field is Phenylalanine Ammonia (B1221849) Lyase (PAL), which can catalyze the amination of cinnamic acids to produce phenylalanine. nih.govnih.gov Researchers are developing multi-enzymatic cascade reactions that can produce D-phenylalanine derivatives with high yield and excellent optical purity from inexpensive starting materials. nih.govresearchgate.net These one-pot syntheses often couple the PAL-mediated reaction with a chemoenzymatic deracemization process, which uses a second enzyme for stereoselective oxidation followed by a non-selective reduction step to convert the unwanted L-enantiomer into the desired D-enantiomer. nih.govnih.gov Protein engineering efforts are also underway to create mutant enzymes with enhanced activity and stereoselectivity for producing non-natural phenylalanine derivatives. nih.gov Such advancements will be crucial for the efficient and targeted synthesis of isotopically labeled D- and L-3-Phenylalanine-d1.
| Enzymatic Strategy | Description | Key Enzymes | Outcome |
| Multi-Enzymatic Cascade | A one-pot reaction combining amination and deracemization to produce optically pure D-phenylalanine derivatives. nih.gov | Phenylalanine Ammonia Lyase (PAL), D-amino acid oxidase (DAAO) | High yield and high enantiomeric excess of the D-enantiomer. nih.gov |
| Engineered PAL Mutants | Site-directed mutagenesis of PAL to enhance its stereoselectivity towards the D-enantiomer. nih.gov | AvPAL-N347A mutant | Increased production of D-arylalanines over the L-enantiomer. nih.gov |
| Tri-Enzymatic Cascade | An in vivo system in E. coli to convert L-phenylalanine to D-phenylalanine. researchgate.net | meso-diaminopimelate dehydrogenase (DAPDH), L‐amino acid deaminase, glucose dehydrogenase | High conversion rate (>96%) and enantioselectivity (>99%) for D-phenylalanine. researchgate.net |
Q & A
Q. What is the role of deuterium labeling in DL-3-Phenylalanine-d1 for metabolic studies?
Deuterium acts as a stable isotopic tracer, enabling precise tracking of metabolic pathways via mass spectrometry (MS) or nuclear magnetic resonance (NMR). This labeling minimizes interference with biological activity while providing distinguishable spectral signatures. Researchers should validate isotopic purity using high-resolution mass spectrometry (HRMS) and ensure proper storage to prevent deuterium exchange with ambient hydrogen .
Q. How is this compound synthesized and characterized in academic settings?
Common methods include catalytic hydrogen-deuterium exchange or enzymatic incorporation of deuterium into the phenylalanine backbone. Post-synthesis, purification via reverse-phase HPLC or column chromatography is critical. Characterization involves:
Q. What analytical techniques are essential for confirming isotopic purity in deuterated amino acids?
Q. What storage conditions are recommended for this compound to maintain stability?
Store at -20°C in airtight, amber vials under inert gas (e.g., argon) to minimize deuterium loss and oxidation. Moisture-sensitive handling is required to prevent hydrolysis, as noted in safety protocols for similar deuterated compounds .
Advanced Research Questions
Q. How can researchers design experiments to study amino acid transport kinetics using this compound?
- Tracer Protocols : Use pulse-chase experiments with deuterated phenylalanine in cell cultures or organoids, paired with LC-MS/MS quantification.
- Controls : Include non-deuterated phenylalanine to account for natural isotope abundance.
- Variables : Monitor pH, temperature, and competitive inhibitors (e.g., other large neutral amino acids) to isolate transport mechanisms. Reference NIST physicochemical data for solubility and stability parameters .
Q. How can spectral data contradictions in NMR studies involving this compound be resolved?
Contradictions often arise from:
- Isotopic Impurities : Verify synthesis protocols to ensure >98% deuterium enrichment.
- Solvent Effects : Use deuterated solvents (e.g., D₂O) to avoid signal overlap.
- Dynamic Exchange : Conduct variable-temperature NMR to identify labile protons. Cross-validate findings with computational modeling (e.g., density functional theory for chemical shifts) .
Q. What methodological adjustments are needed to optimize deuteration levels during synthesis?
- Catalytic Conditions : Adjust reaction time, temperature, and catalyst loading (e.g., Pd/C or PtO₂ for hydrogen-deuterium exchange).
- Purification : Use size-exclusion chromatography to separate partially deuterated species.
- Quality Control : Implement real-time monitoring via inline LC-MS to halt reactions at optimal deuteration .
Q. How should kinetic isotope effects (KIEs) be accounted for in enzyme kinetics studies with this compound?
- Experimental Design : Compare reaction rates between deuterated and non-deuterated substrates.
- Data Analysis : Apply the Swain-Schaad relationship to quantify primary vs. secondary KIEs.
- Controls : Use isotopically labeled co-factors (e.g., ATP-d₃) to isolate enzyme-specific effects. Document deviations from theoretical KIE values in the Discussion section .
Contradiction Analysis & Validation
Q. How can conflicting metabolic flux data from this compound tracer studies be reconciled?
- Source Tracing : Distinguish between endogenous and exogenous phenylalanine using isotopic labeling ratios.
- Compartmental Modeling : Apply software tools (e.g., INCA) to model intracellular flux distributions.
- Technical Replicates : Repeat experiments under standardized conditions to rule out instrument variability .
Q. What validation steps ensure reproducibility in deuterated compound research?
- Inter-lab Collaboration : Share protocols and reference standards to cross-validate results.
- Open Data : Publish raw spectral and chromatographic data in repositories like Zenodo for peer scrutiny.
- Methodological Transparency : Detail deuterium incorporation efficiency, purification steps, and stability tests in the Materials and Methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
